n-Heptyl 2-Heptyl Phthalate
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Overview
Description
n-Heptyl 2-Heptyl Phthalate: is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is characterized by the presence of two heptyl groups attached to the phthalate backbone. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Heptyl 2-Heptyl Phthalate typically involves the esterification of phthalic anhydride with heptyl alcohol. The reaction is catalyzed by sulfuric acid and proceeds in two stages:
- Formation of monoheptyl phthalate.
- Esterification of monoheptyl phthalate to form diheptyl phthalate .
Industrial Production Methods: In industrial settings, the esterification process is carried out in an isothermal, semibatch reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of sulfuric acid as a catalyst is common due to its high reaction rate .
Chemical Reactions Analysis
Types of Reactions: n-Heptyl 2-Heptyl Phthalate undergoes several types of chemical reactions, including:
Esterification: As described in the preparation methods.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base to yield phthalic acid and heptyl alcohol.
Oxidation and Reduction: These reactions are less common for phthalates but can occur under specific conditions.
Common Reagents and Conditions:
Esterification: Sulfuric acid as a catalyst.
Hydrolysis: Acidic or basic conditions.
Oxidation: Strong oxidizing agents.
Major Products Formed:
Hydrolysis: Phthalic acid and heptyl alcohol.
Oxidation: Depending on the conditions, various oxidized products can be formed.
Scientific Research Applications
n-Heptyl 2-Heptyl Phthalate has several applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for the study of phthalates.
Biology: Investigated for its potential effects as an endocrine disruptor.
Medicine: Studied for its impact on human health, particularly its role in neurological disorders.
Industry: Widely used as a plasticizer in the production of flexible PVC, adhesives, sealants, and coatings.
Mechanism of Action
The mechanism of action of n-Heptyl 2-Heptyl Phthalate involves its interaction with nuclear receptors in various neural structures. It acts as an endocrine disruptor, interfering with hormone synthesis, transport, and metabolism. This disruption can lead to neurological disorders and other health issues .
Comparison with Similar Compounds
- Di-n-heptyl Phthalate
- Di-nonyl Phthalate
- Di-undecyl Phthalate
Comparison: n-Heptyl 2-Heptyl Phthalate is unique due to its specific heptyl groups, which provide distinct physical and chemical properties compared to other phthalates. For example, di-nonyl phthalate and di-undecyl phthalate have longer alkyl chains, which can affect their solubility and plasticizing efficiency .
Properties
Molecular Formula |
C22H34O4 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-O-heptan-2-yl 1-O-heptyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-4-6-8-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18(3)14-10-7-5-2/h11-12,15-16,18H,4-10,13-14,17H2,1-3H3 |
InChI Key |
ZKFDQNXJGPQLIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCC |
Origin of Product |
United States |
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